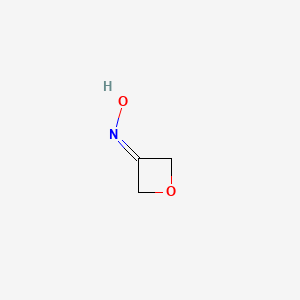

N-Oxetan-3-ylidenehydroxylamine

Description

The exact mass of the compound this compound is 87.032028402 g/mol and the complexity rating of the compound is 72.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(oxetan-3-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-4-3-1-6-2-3/h5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTZAWWDEKUQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NO)CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704068 | |

| Record name | N-Oxetan-3-ylidenehydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22214-13-7 | |

| Record name | N-Oxetan-3-ylidenehydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Oxetan-3-ylidenehydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for N-Oxetan-3-ylidenehydroxylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the formation of the precursor, oxetan-3-one, and its subsequent conversion to this compound. This document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction diagrams.

Core Synthesis Strategy

The primary route to this compound involves a two-step process:

-

Synthesis of Oxetan-3-one: This strained cyclic ketone is a critical intermediate. Several synthetic routes to oxetan-3-one have been developed, each with its own advantages and disadvantages.

-

Oximation of Oxetan-3-one: The carbonyl group of oxetan-3-one is reacted with hydroxylamine to form the corresponding oxime, this compound. This is a standard reaction for the conversion of ketones to oximes.[1][2]

Part 1: Synthesis of the Precursor, Oxetan-3-one

The synthesis of the strained four-membered ring of oxetan-3-one presents a synthetic challenge.[3][4] Several methods have been established, with notable approaches summarized below.

Method 1: Gold-Catalyzed One-Step Synthesis from Propargylic Alcohols

A modern and efficient method for the synthesis of oxetan-3-ones involves a gold-catalyzed intermolecular oxidation of readily available propargylic alcohols.[3][4][5] This approach is advantageous as it often proceeds in a single step under mild conditions and without the need for hazardous reagents like diazo ketones.[3][4]

Quantitative Data Summary

| Starting Material | Catalyst | Oxidant | Solvent | Yield (%) | Reference |

| Propargyl alcohol | PPh3AuCl / AgOTf | 3,5-Dichloropyridine N-oxide | Dioxane/H2O | 75 | [3] |

| 1-Ethynylcyclohexanol | (Ph3P)AuCl/AgSbF6 | 8-Methylquinoline N-oxide | CH2Cl2 | 95 | [3] |

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one

-

Materials: Propargyl alcohol, (Ph3P)AuCl, AgOTf, 3,5-Dichloropyridine N-oxide, Dioxane, Water.

-

Procedure:

-

To a reaction vessel, add propargyl alcohol (1.0 mmol), 3,5-Dichloropyridine N-oxide (1.5 mmol), (Ph3P)AuCl (0.025 mmol), and AgOTf (0.025 mmol).

-

Add a 10:1 mixture of dioxane and water (5 mL).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion, the reaction mixture is filtered through a short pad of silica gel.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford oxetan-3-one.

-

Reaction Pathway

Method 2: Intramolecular Cyclization from Dihydroxyacetone Derivatives

A multi-step synthesis of oxetan-3-one can be achieved starting from dihydroxyacetone dimer.[6] This method involves the formation of a diol which is then cyclized to form the oxetane ring.

Experimental Protocol: Synthesis of Oxetan-3-one via Intramolecular Cyclization

This is a multi-step process. A key cyclization step is highlighted below.

-

Materials: A suitable 1,3-diol precursor with a leaving group. For instance, a tosylated diol.

-

Procedure (Illustrative Cyclization Step):

-

A solution of the tosylated diol in a suitable solvent (e.g., THF) is treated with a strong base (e.g., sodium hydride) at a controlled temperature.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched, and the product is extracted and purified to yield the oxetane derivative.

-

Logical Relationship Diagram

References

- 1. quora.com [quora.com]

- 2. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetan-3-one synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of N-Oxetan-3-ylidenehydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxetan-3-ylidenehydroxylamine, a heterocyclic compound incorporating a strained oxetane ring and an oxime functional group, represents a molecule of significant interest in medicinal chemistry and drug discovery. The oxetane moiety is increasingly utilized as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often improving metabolic stability, aqueous solubility, and lipophilicity of parent compounds. The oxime group, a versatile functional handle, is known to participate in various chemical transformations and can contribute to the biological activity of a molecule. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, detailed synthetic protocols based on established methodologies, and an analysis of its potential applications in research and development.

Chemical and Physical Properties

Direct experimental data for this compound is limited in publicly available literature. However, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(oxetan-3-ylidene)hydroxylamine | - |

| Synonyms | 3-Oxetanone, oxime | - |

| CAS Number | 22214-13-7 | [1] |

| Molecular Formula | C₃H₅NO₂ | [2] |

| Molecular Weight | 87.08 g/mol | [2] |

| Appearance | Predicted: Colorless solid or oil | - |

| Melting Point | Not available | - |

| Boiling Point | Predicted: ~221.5 °C | [1] |

| Solubility | Predicted: Soluble in water and polar organic solvents | - |

| pKa | Predicted: ~11.20 | [1] |

| InChI | InChI=1S/C3H5NO2/c5-4-3-1-6-2-3/h5H,1-2H2 | [2] |

| InChIKey | HRTZAWWDEKUQSN-UHFFFAOYSA-N | [2] |

| SMILES | C1C(=NO)CO1 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved in a two-step process starting from a suitable precursor. The first step involves the synthesis of the key intermediate, oxetan-3-one, followed by its conversion to the corresponding oxime.

Synthesis of Oxetan-3-one

A general and practical method for the synthesis of oxetan-3-ones from readily available propargylic alcohols has been reported.[3] This method utilizes a gold-catalyzed intermolecular oxidation.

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one from Propargyl Alcohol [3]

-

To a solution of propargyl alcohol (1.0 mmol) in a suitable solvent such as dioxane or acetonitrile (5.0 mL), add a gold catalyst (e.g., IPrAuCl/AgNTf₂, 2 mol%).

-

Add an oxidant, such as 3-methoxycarbonyl-5-bromopyridine N-oxide (1.2 mmol).

-

The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitoring by TLC or GC-MS).

-

Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst.

-

The solvent is removed under reduced pressure, and the crude oxetan-3-one is purified by column chromatography on silica gel.

Synthesis of this compound

The formation of an oxime from a ketone is a well-established and generally high-yielding reaction.[4][5][6][7]

Experimental Protocol: Oximation of Oxetan-3-one [4][5]

-

Dissolve oxetan-3-one (1.0 mmol) in ethanol or a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.1-1.5 mmol).

-

A base, such as pyridine, sodium acetate, or a mild aqueous base (e.g., 10% K₂CO₃ solution), is added to neutralize the HCl and facilitate the reaction.[4][5]

-

The reaction mixture is stirred at room temperature or gently heated (e.g., refluxed for 15-60 minutes) until the reaction is complete (monitored by TLC).[5]

-

If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization or column chromatography.

References

- 1. Hydroxylamine [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - this compound (C3H5NO2) [pubchemlite.lcsb.uni.lu]

- 4. ajol.info [ajol.info]

- 5. researchgate.net [researchgate.net]

- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemtube3d.com [chemtube3d.com]

N-Oxetan-3-ylidenehydroxylamine: A Technical Guide for Drug Development Professionals

Abstract

The oxetane motif has garnered significant attention in medicinal chemistry as a valuable scaffold for modulating the physicochemical and pharmacokinetic properties of drug candidates. This technical guide focuses on N-Oxetan-3-ylidenehydroxylamine, a molecule combining the unique features of the oxetane ring with the versatile chemistry of an oxime. While a specific CAS Registry Number for this compound is not publicly documented, this guide provides comprehensive details on its structure, a robust, generalized synthesis protocol, and explores its potential within drug discovery. We delve into the quantitative impact of the oxetane moiety on key drug-like properties, its metabolic fate through enzymatic pathways, and its potential role in modulating critical signaling cascades relevant to various therapeutic areas. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging oxetane-based structures in their research and development endeavors.

Compound Identification and Structure

This compound is a specific isomer of C3H5NO2, characterized by an oxime functional group attached to the 3-position of the oxetane ring.

Structural Details:

-

Molecular Formula: C3H5NO2[1]

-

Compound Name: N-(oxetan-3-ylidene)hydroxylamine[1]

-

SMILES: C1C(=NO)CO1[1]

-

InChI: InChI=1S/C3H5NO2/c5-4-3-1-6-2-3/h5H,1-2H2[1]

-

InChIKey: HRTZAWWDEKUQSN-UHFFFAOYSA-N[1]

-

Monoisotopic Mass: 87.03203 Da[1]

As of the date of this publication, a specific CAS Registry Number for this compound has not been found in publicly available chemical databases. For reference, the related isomer, O-(oxetan-3-yl)hydroxylamine, has the CAS number 169956-86-9.[2]

The Role of the Oxetane Motif in Drug Discovery

The incorporation of an oxetane ring into small molecules is a recognized strategy in medicinal chemistry to enhance drug-like properties.[3][4] The four-membered ether is not merely a passive linker but an active contributor to a molecule's profile, often used as a polar surrogate for gem-dimethyl or carbonyl groups.[3][5]

The strategic inclusion of an oxetane moiety can profoundly influence several key parameters, making it an attractive building block for optimizing lead compounds.[4][6][7] These changes are attributed to the ring's unique combination of polarity, low molecular weight, and three-dimensional structure.[4][8]

Quantitative Impact on Physicochemical and Pharmacokinetic Properties

The table below summarizes the typical quantitative effects observed upon introducing an oxetane moiety into a molecule, based on a review of current literature.

| Property | Effect of Oxetane Incorporation | Rationale | References |

| Aqueous Solubility | Increase (can range from 4-fold to over 4000-fold) | The polar ether functionality enhances hydrogen bonding with water. | [5][6] |

| Lipophilicity (LogD/LogP) | Reduction | The inherent polarity of the oxetane ring decreases overall lipophilicity. | [7][8] |

| Metabolic Stability | Generally Increased | Can block sites of metabolism or direct metabolism away from CYP450 pathways toward other enzymes like mEH. | [5][6] |

| Amine Basicity (pKa) | Reduction (e.g., a decrease of ~2.7 pKa units when α to an amine) | The strong inductive electron-withdrawing effect of the oxetane oxygen reduces the basicity of nearby amines. | [4] |

| Permeability | Improvement in some cases | The modulation of polarity and LogD can lead to a more optimal balance for membrane permeability. | [4] |

Synthesis of this compound

While a specific, documented synthesis for this compound is not available, a reliable experimental protocol can be derived from established methods for the synthesis of oximes from cyclic ketones using hydroxylamine hydrochloride.[9][10][11] The precursor, oxetan-3-one, is a known and accessible starting material.

Generalized Experimental Protocol

Reaction Scheme:

Oxetan-3-one + NH2OH·HCl → this compound

Materials:

-

Oxetan-3-one (1 mmol)

-

Hydroxylamine hydrochloride (1.2 - 1.5 mmol)

-

Base (e.g., Pyridine, K2CO3, or other suitable base)

-

Solvent (e.g., Ethanol, Water, or Acetonitrile)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: To a solution of oxetan-3-one (1 equivalent) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.2-1.5 equivalents).[11][12]

-

Addition of Base: Add a base (e.g., pyridine, 2.8 equivalents) to the mixture. The reaction rate is pH-dependent, and the base is crucial for the condensation.[11] Alternatively, an aqueous solution of a base like K2CO3 can be added drop-wise to adjust the pH to approximately 10.[10]

-

Reaction Conditions: Stir the resulting mixture at a controlled temperature, typically ranging from room temperature to 60 °C.[11][12] The reaction can be monitored by Thin Layer Chromatography (TLC) to determine completion.[9] Reaction times can be short, from minutes to a few hours.[10]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered, washed with water, and dried.[10]

-

Extraction: If the product is soluble, quench the reaction with water and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).[9][13]

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[13]

Experimental Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Metabolic Pathways

While the specific metabolism of this compound has not been detailed, the metabolic fate of the oxetane ring itself is an area of active research. A key finding is that oxetanes are substrates for human microsomal epoxide hydrolase (mEH), an enzyme typically associated with the hydrolysis of epoxides.[14][15] This represents a significant metabolic pathway that can occur in the liver and other tissues, potentially directing metabolism away from cytochrome P450 (CYP450) pathways.[5][14]

The mEH-catalyzed reaction involves the hydrolytic opening of the strained oxetane ring to form the corresponding 1,3-diol.[14] The efficiency of this hydrolysis can be modulated by the substituents near the oxetane ring.[15] Understanding this pathway is critical for predicting the clearance and potential drug-drug interactions of oxetane-containing drug candidates.[14]

Microsomal Epoxide Hydrolase (mEH) Metabolic Pathway Diagram

Caption: Metabolic hydrolysis of the oxetane ring by microsomal epoxide hydrolase (mEH).

Signaling Pathways

The utility of the oxetane motif extends to the modulation of various biological targets and signaling pathways. Oxetane-containing compounds have been developed as inhibitors or agonists for targets including kinases, enzymes, and receptors.[3]

Example: GLP-1 Receptor Signaling Pathway

The Glucagon-like peptide-1 receptor (GLP-1R) is a G protein-coupled receptor crucial for insulin secretion and a key target in the treatment of Type 2 diabetes.[16] Oxetane-containing compounds have been successfully developed as GLP-1R agonists. These agonists bind to the GLP-1R on pancreatic β-cells, initiating a signaling cascade that potentiates glucose-induced insulin secretion.[17]

The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[18][19] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which collectively promote the exocytosis of insulin-containing granules.[18][19]

GLP-1 Receptor Signaling Diagram

Caption: Simplified GLP-1 receptor signaling pathway activated by an oxetane-based agonist.

Conclusion

This compound stands as a representative of a promising class of molecules for drug discovery. Although specific data for this compound is limited, the well-documented advantages of the oxetane scaffold—including improved solubility, metabolic stability, and modulated basicity—provide a strong rationale for its investigation. The synthetic accessibility via standard oximation of oxetan-3-one, coupled with the potential for unique metabolic pathways and interaction with key biological targets, makes this and related structures valuable tools for medicinal chemists. This guide provides the foundational knowledge for researchers to synthesize, evaluate, and ultimately harness the potential of this compound and other novel oxetane derivatives in the development of next-generation therapeutics.

References

- 1. PubChemLite - this compound (C3H5NO2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - O-(oxetan-3-yl)hydroxylamine (C3H7NO2) [pubchemlite.lcsb.uni.lu]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajol.info [ajol.info]

- 11. arpgweb.com [arpgweb.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]

- 14. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxetane Substrates of Human Microsomal Epoxide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Exploring the multifaceted roles of GLP-1 receptor agonists; a comprehensive review [frontiersin.org]

- 17. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-Oxetan-3-ylidenehydroxylamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has garnered significant attention in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can lead to profound improvements in physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] N-Oxetan-3-ylidenehydroxylamine, as a derivative of oxetan-3-one, represents a molecule of interest at the intersection of the well-established utility of oxetanes and the versatile chemistry of oximes. This technical guide provides a comprehensive overview of the synthesis, known properties, and potential applications of this compound, with a focus on detailed experimental methodologies and data presentation.

Synthesis of the Precursor: Oxetan-3-one

The synthesis of this compound commences with its precursor, oxetan-3-one. Several synthetic routes to oxetan-3-one have been reported, each with its own advantages and challenges. The selection of a particular method may depend on the availability of starting materials, scalability, and desired purity.

Key Synthetic Methods for Oxetan-3-one

A variety of methods have been developed for the synthesis of oxetan-3-one, reflecting its importance as a building block in organic chemistry. Some of the notable methods are summarized below.

| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Reference |

| Oxidation of Oxetan-3-ol | Oxetan-3-ol | N-Chlorosuccinimide, N-tert-butylbenzenesulfinamide, 1,8-diazabicyclo[5.4.0]undec-7-ene | 1 h | 93 | (Not explicitly cited) |

| Gold-Catalyzed Cyclization | Propargyl alcohol | Ph3PAuCl, AgOTf, 3,5-DMP-pyridine N-oxide | 12 h | 75 | [3] |

| From 1,3-dichloroacetone | 1,3-dichloroacetone | Ethylene glycol, p-toluenesulfonic acid, potassium tert-butoxide, hydrochloric acid | Multi-step | Not specified | (Not explicitly cited) |

| From epichlorohydrin | Epichlorohydrin | Acetic acid, ethyl vinyl ether, sodium hydroxide, p-toluenesulfonic acid | Multi-step | ~30 (overall) | [4][5] |

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one from Propargyl Alcohol

This method, developed by Zhang and coworkers, provides a direct, one-step synthesis of oxetan-3-one from a readily available starting material.[3]

Materials:

-

Propargyl alcohol

-

Ph3PAuCl (Triphenylphosphinegold(I) chloride)

-

AgOTf (Silver trifluoromethanesulfonate)

-

3,5-DMP-pyridine N-oxide (3,5-Dimethylpyridine N-oxide)

-

Dichloromethane (CH2Cl2), anhydrous

-

Argon atmosphere

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add Ph3PAuCl (0.025 mmol, 2.5 mol%) and AgOTf (0.025 mmol, 2.5 mol%).

-

Add anhydrous CH2Cl2 (1.0 mL) and stir the mixture at room temperature for 5 minutes.

-

Add 3,5-DMP-pyridine N-oxide (1.5 mmol).

-

Add propargyl alcohol (1.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure oxetan-3-one.

DOT Script for the Synthesis of Oxetan-3-one

References

N-Oxetan-3-ylidenehydroxylamine: Unraveling the Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxetan-3-ylidenehydroxylamine is a unique chemical entity featuring a strained four-membered oxetane ring integrated with a hydroxylamine functionality. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, this guide synthesizes the known biological activities of structurally related oxetane-containing compounds to provide a foundational understanding of its potential pharmacological effects. This document aims to serve as a resource for researchers by outlining the general therapeutic potential of the oxetane moiety and providing a framework for future investigation into the specific properties of this compound.

Introduction to Oxetane-Containing Compounds

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry.[1][2] The inclusion of an oxetane ring in a molecule can significantly alter its physicochemical properties, including aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[3] These characteristics make oxetanes valuable as bioisosteres for more common functional groups like gem-dimethyl or carbonyl groups.[3] The strained nature of the oxetane ring also imparts a higher energy state, potentially contributing to enhanced binding affinity with biological targets.[1][2]

Compounds containing the oxetane moiety have been reported to exhibit a wide range of biological activities, including:

Potential Mechanisms of Action

Given the lack of specific data on this compound, its mechanism of action remains to be elucidated. However, based on the activities of related compounds, several potential pathways could be explored.

Antimicrobial Activity

Derivatives of oxetane have shown promising antimicrobial effects. For instance, certain 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives have demonstrated significant activity against Mycobacterium tuberculosis.[4] The mechanism for these compounds is thought to involve the disruption of the bacterial cell wall or inhibition of essential enzymes. The hydroxylamine group in this compound could also contribute to antimicrobial effects, as seen in other N-alkyl-N-(pyridin-2-yl)hydroxylamines which have been investigated as selective antibacterial agents.[7]

Enzyme Inhibition

The oxetane ring can act as a key pharmacophore in enzyme inhibitors. For example, 2-oxetanones have been designed and synthesized as inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a critical enzyme in the cholesterol biosynthesis pathway.[5] It is plausible that this compound could interact with specific enzyme active sites, with the oxetane ring providing a rigid scaffold for optimal binding and the hydroxylamine group participating in key hydrogen bonding or electrostatic interactions.

Future Research Directions

To fully understand the mechanism of action of this compound, a systematic investigation is required. The following experimental workflow is proposed for future studies.

Figure 1. A proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

While the precise mechanism of action for this compound is yet to be determined, the established biological activities of the broader oxetane class of compounds suggest its potential as a valuable scaffold in drug discovery. Future research, following a structured workflow of screening, target identification, and mechanistic studies, will be crucial in unlocking the therapeutic promise of this intriguing molecule. The information presented in this guide provides a starting point for researchers and drug development professionals to explore the pharmacological landscape of this compound.

References

- 1. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl-CoA synthase inhibitors: 2-oxetanones with a side chain mimicking the extended structure of 1233A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Underpinnings of N-Oxetan-3-ylidenehydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of N-Oxetan-3-ylidenehydroxylamine, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct experimental and computational data for this specific molecule, this document outlines a prospective theoretical analysis based on established quantum chemical methodologies applied to analogous oxetane and oxime ether systems. Detailed hypothetical computational protocols, predicted quantitative data, and logical workflows are presented to guide future research endeavors. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the computational assessment and development of new oxetane-based therapeutic agents.

Introduction

The oxetane ring is a valuable structural motif in modern drug discovery, prized for its ability to modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity when incorporated into bioactive molecules.[1][2] As a bioisostere for gem-dimethyl and carbonyl groups, the oxetane moiety offers a unique tool for fine-tuning the pharmacological profile of drug candidates.[1] this compound, an oxime ether derivative of oxetan-3-one, represents an intriguing yet unexplored scaffold. The introduction of the oxime ether functionality is also a known strategy for enhancing the biological activity of various compounds.[3][4][5]

This guide presents a theoretical exploration of this compound, providing a roadmap for its computational characterization. The following sections detail the proposed synthesis, theoretical methodologies for its study, and predicted molecular and electronic properties.

Proposed Synthesis

A plausible synthetic route to this compound would involve a two-step process starting from the commercially available oxetan-3-ol. The synthesis of the key intermediate, oxetan-3-one, has been well-documented.[6][7][8][9] The subsequent reaction with hydroxylamine hydrochloride would yield the target oxime.

Theoretical and Computational Methodologies

A thorough theoretical investigation of this compound would employ quantum chemical calculations to elucidate its structural, electronic, and spectroscopic properties. Density Functional Theory (DFT) and Hartree-Fock (HF) methods are standard approaches for such studies.[10]

Computational Protocol: Geometry Optimization and Vibrational Analysis

A detailed protocol for the initial computational analysis is provided below. This workflow is typical for characterizing a novel molecule at the quantum chemical level.

Protocol Steps:

-

Initial Structure Generation: An initial 3D structure of this compound is generated using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with the 6-311++G(d,p) basis set.[10]

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory as the optimization.

-

Verification of Minimum: The output of the frequency calculation is checked for imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Data Extraction: Key data such as bond lengths, bond angles, dihedral angles, and thermodynamic properties (zero-point vibrational energy, enthalpy, and Gibbs free energy) are extracted from the output files.

Electronic Properties and Reactivity Analysis

The electronic characteristics of the molecule are critical for understanding its reactivity and potential interactions in a biological system.

Protocol for Electronic Analysis:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into atomic charges, hybridization, and donor-acceptor interactions within the molecule.

-

Spectroscopic Calculations: 1H and 13C NMR chemical shifts, as well as IR and Raman vibrational frequencies, can be calculated and compared with experimental data for structural validation.[10][11]

Predicted Quantitative Data

The following tables present hypothetical quantitative data for this compound, predicted based on quantum chemical calculations at the B3LYP/6-311++G(d,p) level of theory. These values are illustrative and would require experimental validation.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C1-O | 1.45 |

| C1-C2 | 1.54 | |

| C2-C3 | 1.53 | |

| C3-O | 1.45 | |

| C2=N | 1.28 | |

| N-O | 1.41 | |

| **Bond Angles (°) ** | O-C1-C2 | 89.5 |

| C1-C2-C3 | 87.0 | |

| C2-C3-O | 89.5 | |

| C1-O-C3 | 94.0 | |

| C1-C2=N | 135.0 | |

| C3-C2=N | 138.0 | |

| C2=N-O | 110.0 |

Table 2: Predicted Electronic and Thermodynamic Properties

| Property | Predicted Value |

| Electronic Properties | |

| Energy of HOMO | -7.5 eV |

| Energy of LUMO | 1.2 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 2.5 Debye |

| Thermodynamic Properties | |

| Zero-point Energy | 85.3 kcal/mol |

| Enthalpy (298.15 K) | 90.1 kcal/mol |

| Gibbs Free Energy (298.15 K) | 65.7 kcal/mol |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

| ν(O-H) | 3650 | O-H stretch of hydroxylamine |

| ν(C-H) | 2980-3050 | C-H stretches of oxetane ring |

| ν(C=N) | 1650 | C=N imine stretch |

| ν(C-O-C) | 1100 | Asymmetric C-O-C stretch of oxetane |

| ν(N-O) | 950 | N-O stretch |

Conclusion

This technical guide provides a prospective theoretical framework for the comprehensive study of this compound. The outlined computational protocols and predicted data offer a solid foundation for future research into this promising, yet uncharacterized, molecule. The application of these theoretical methods will be instrumental in elucidating the structure-property relationships of this novel oxetane derivative, thereby guiding its potential development in medicinal chemistry and other scientific fields. The synthesis and subsequent experimental validation of these theoretical predictions are highly encouraged to fully realize the potential of this compound.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds [mdpi.com]

- 4. The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxetan-3-one synthesis [organic-chemistry.org]

- 8. atlantis-press.com [atlantis-press.com]

- 9. 3-Oxetanone synthesis - chemicalbook [chemicalbook.com]

- 10. A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of N-Oxetan-3-ylidenehydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-Oxetan-3-ylidenehydroxylamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on analogous structures, alongside generalized experimental protocols for its synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established values for oxetane and oxime functional groups.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| -CH₂- (ring, adjacent to O) | 4.5 - 4.8 | The protons on the carbons adjacent to the ring oxygen are expected to be the most deshielded. |

| -CH₂- (ring, adjacent to C=N) | 3.0 - 3.5 | Protons on the carbon adjacent to the imine group will be less deshielded than those next to the oxygen. |

| -OH (oxime) | 9.0 - 11.0 | The hydroxyl proton of the oxime group typically appears as a broad singlet at a high chemical shift. |

| ¹³C NMR | ||

| C=N (imine) | 150 - 160 | The sp²-hybridized carbon of the imine is significantly deshielded. |

| -CH₂- (ring, adjacent to O) | 70 - 80 | The carbons adjacent to the electronegative oxygen atom are deshielded. |

| -CH₂- (ring, adjacent to C=N) | 30 - 40 | The carbon adjacent to the imine group will have a lower chemical shift compared to those next to the oxygen. |

Note: Predicted values are based on typical chemical shifts for oxetanes and oximes. Actual experimental values may vary depending on the solvent and other experimental conditions.[1][2][3]

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| O-H (oxime) | 3600 - 3100 | Stretching | Broad, Medium |

| C-H (alkane) | 2960 - 2850 | Stretching | Medium to Strong |

| C=N (imine) | 1690 - 1640 | Stretching | Medium to Weak |

| C-O-C (ether) | 1150 - 1085 | Asymmetric Stretching | Strong |

| N-O (oxime) | 960 - 930 | Stretching | Medium |

Note: Predicted values are based on characteristic IR absorption frequencies for oximes and cyclic ethers.[4][5][6]

Table 3: Predicted Mass Spectrometry (MS) Data

The following data is predicted for this compound (Molecular Formula: C₃H₅NO₂) using Electrospray Ionization (ESI).

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 88.0393 |

| [M+Na]⁺ | 110.0213 |

| [M+NH₄]⁺ | 105.0659 |

| [M+K]⁺ | 125.9952 |

| [M-H]⁻ | 86.0248 |

Source: PubChem CID 53484514.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of oxetan-3-one with hydroxylamine.

Materials:

-

Oxetan-3-one

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve hydroxylamine hydrochloride in a minimal amount of water, and add a solution of sodium acetate in water.

-

To this solution, add a solution of oxetan-3-one in ethanol dropwise with stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 300 MHz or higher NMR spectrometer.

Procedure:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the spectra by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

An FTIR spectrometer, typically with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Procedure:

-

For solid samples (KBr pellet method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture in a die under high pressure to form a transparent pellet.

-

-

For liquid or dissolved samples (thin film method):

-

If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr).

-

If the sample is a solid, dissolve it in a volatile solvent and deposit a drop of the solution onto a salt plate, allowing the solvent to evaporate.

-

-

Place the prepared sample in the spectrometer's sample holder.

-

Record a background spectrum of the empty sample holder or the pure salt plates.

-

Record the sample spectrum.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.[8][9][10][11]

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Procedure:

-

Prepare a dilute solution of the sample (typically in the micromolar to nanomolar range) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water.

-

For positive ion mode, a small amount of an acid (e.g., formic acid) can be added to promote protonation. For negative ion mode, a base (e.g., ammonium hydroxide) can be added.

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting ion intensity versus m/z.[12][13][14][15][16]

Visualizations

Proposed Synthesis of this compound

The following diagram illustrates the proposed synthetic pathway from oxetan-3-one to this compound.

Caption: Proposed synthesis of this compound.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. byjus.com [byjus.com]

- 5. Oxime - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 9. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]

The Enigmatic Potential: A Technical Guide to the Predicted Biological Activity of N-Oxetan-3-ylidenehydroxylamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxetan-3-ylidenehydroxylamine is a novel chemical entity that merges two pharmacologically significant motifs: the strained oxetane ring and the versatile oxime functional group. While direct experimental data on the biological activity of this specific molecule is not yet available in peer-reviewed literature, this technical guide aims to provide a comprehensive overview of its potential pharmacological activities by examining the well-documented properties of its constituent parts. This document extrapolates potential biological targets, suggests relevant experimental protocols for its evaluation, and visualizes hypothetical signaling pathways and workflows to guide future research endeavors. The oxetane moiety is a recognized bioisostere for carbonyl and gem-dimethyl groups, known to enhance physicochemical properties such as solubility and metabolic stability in drug candidates[1][2]. Oximes, on the other hand, are a class of compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects[3][4][5][6]. The synergistic combination of these two groups in this compound suggests a promising starting point for the development of new therapeutic agents.

Predicted Biological Activities and Rationale

Based on the extensive literature on oxetane and oxime derivatives, this compound is predicted to exhibit a range of biological activities. The following sections outline these potential activities and the scientific rationale behind them.

Anticancer and Cytotoxic Potential

The presence of the oxime group is strongly associated with anticancer properties. Numerous steroidal and non-steroidal oximes have demonstrated potent cytotoxic effects against various cancer cell lines[3][7]. The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. For instance, some oxime derivatives have been shown to be effective against HeLa (cervical cancer), MCF7 (breast cancer), and PC3 (prostate cancer) cell lines[7].

The oxetane ring, while not a primary cytotoxic agent itself, can significantly enhance the drug-like properties of a molecule. Its incorporation can lead to improved solubility and metabolic stability, potentially increasing the bioavailability and efficacy of the parent compound[1][2].

Antimicrobial Activity

Oxime derivatives have a well-established history of antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi[5][8][9][10]. The antimicrobial efficacy is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For example, certain oxime derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans[11][12].

A study on complex quinoline derivatives containing a substituted oxetane ring reported promising antibacterial, antifungal, and antimycobacterial activities, with Minimum Inhibitory Concentration (MIC) values in the micromolar range[11][13]. This suggests that the oxetane moiety can be a valuable component in the design of novel antimicrobial agents.

Kinase Inhibitory Activity

A significant number of oxime-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammation[3][14]. The oxime group can form key hydrogen bonds within the ATP-binding pocket of kinases, leading to their inhibition. For example, indirubin-3'-monoxime is a known inhibitor of several protein kinases[14]. The potential for this compound to act as a kinase inhibitor warrants thorough investigation.

Quantitative Data on Related Compounds

To provide a tangible reference for the potential potency of this compound, the following tables summarize quantitative biological activity data for structurally related oxime and oxetane derivatives.

Table 1: Cytotoxicity Data for Representative Oxime Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Steroidal Oxime Derivative | HeLa | 15.1 | [7] |

| Steroidal Oxime Derivative | A549 (Lung) | 1.5 | [7] |

| α,β-Unsaturated Tetralone Oxime | PANC-1 (Pancreatic) | 0.02 | [15] |

| Naringenin Oxime Derivative | HT-29 (Colon) | 4.59 µg/mL | [15] |

Table 2: Antimicrobial Activity of Representative Oxime and Oxetane Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| O-benzylhydroxylamine Oxime Derivative | S. aureus | 3.13 - 6.25 | [9] |

| O-benzylhydroxylamine Oxime Derivative | E. coli | 3.13 - 6.25 | [9] |

| Oxetanyl-Quinoline Derivative | P. mirabilis | 31.25 - 62.5 | [11] |

| Oxetanyl-Quinoline Derivative | B. subtilis | 31.25 | [11] |

| Oxetanyl-Quinoline Derivative | M. tuberculosis H37Rv | 3.41 - 12.23 | [11] |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on steroidal oximes and is a standard method for assessing cell viability[7].

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, PC-3, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms[9][12].

-

Microorganism Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown in Mueller-Hinton Broth (MHB), and fungal strains (e.g., C. albicans) are grown in Sabouraud Dextrose Broth (SDB) overnight at 37°C. The cultures are then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: this compound is dissolved in DMSO and serially diluted in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Kinase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of a compound against a specific protein kinase.

-

Reagents: Purified recombinant kinase, substrate peptide, ATP, and a suitable kinase buffer.

-

Assay Procedure: The kinase reaction is typically performed in a 96-well plate. The reaction mixture contains the kinase, its specific substrate, and ATP in the kinase buffer. This compound, dissolved in DMSO, is added at various concentrations.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of kinase activity is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by this compound and a general workflow for its biological evaluation.

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Caption: General workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

This compound represents a scientifically intriguing molecule with significant, albeit currently theoretical, potential as a bioactive agent. The established pharmacological profiles of its constituent oxetane and oxime moieties provide a strong rationale for investigating its efficacy in oncology, infectious diseases, and inflammatory conditions. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of this and related compounds. Future research should focus on the synthesis and purification of this compound, followed by a systematic in vitro and in vivo evaluation of its biological activities to validate the hypotheses presented herein. Such studies will be crucial in determining the true therapeutic potential of this promising chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. The Structural Diversity and Biological Activity of Steroid Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 9. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Unsubstituted Oximes as Potential Therapeutic Agents [mdpi.com]

The Reactivity Profile of N-Oxetan-3-ylidenehydroxylamine: A Technical Guide for Drug Discovery Professionals

Abstract

N-Oxetan-3-ylidenehydroxylamine, a unique heterocyclic compound, stands at the intersection of two valuable pharmacophores: the oxetane ring and the oxime functional group. The oxetane moiety is increasingly recognized in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, capable of enhancing aqueous solubility, metabolic stability, and molecular three-dimensionality.[1][2] The oxime functionality serves as a versatile synthetic handle for a variety of chemical transformations, including alkylations, cycloadditions, and rearrangements. This technical guide provides a comprehensive overview of the predicted reactivity profile of this compound, offering insights for its strategic application in the design and synthesis of novel therapeutic agents. This document details its synthesis, predicted physicochemical properties, and key chemical transformations, supported by detailed experimental protocols and visual diagrams to facilitate its use in drug discovery programs.

Introduction

The strategic incorporation of small, strained heterocyclic systems has become a powerful tool in modern drug design. Among these, the oxetane ring has emerged as a particularly attractive motif. Its introduction into a lead molecule can significantly modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] When functionalized at the 3-position with an oxime, as in this compound, the resulting scaffold presents a rich and underexplored chemical space for the development of new chemical entities. This guide aims to elucidate the synthetic accessibility and chemical reactivity of this promising building block.

Synthesis of this compound

The primary route to this compound is the condensation of oxetan-3-one with hydroxylamine. Oxetan-3-one itself is accessible through various methods, including the gold-catalyzed oxidation of propargyl alcohol.[4][5] The oximation reaction is typically straightforward and proceeds under mild conditions.[3]

DOT Diagram: Synthesis of this compound

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Oxetan-3-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a 1:1 mixture of ethanol and water.

-

Stir the solution at room temperature until all solids have dissolved.

-

Add oxetan-3-one (1.0 equivalent) to the solution dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is scarce, its properties can be estimated from data available for analogous compounds and through computational prediction.

| Property | Predicted/Analogous Value | Source/Analogy |

| Molecular Formula | C₃H₅NO₂ | - |

| Molecular Weight | 87.08 g/mol | - |

| pKa (of oxime OH) | 10-12 | Cyclohexanone oxime (in DMSO)[6] |

| N-O Bond Dissociation Energy | ~55-65 kcal/mol | Dialkylhydroxylamines[7] |

| Predicted XlogP | 0.0 | PubChem[8] |

| ¹H NMR (predicted) | ||

| δ (ppm) | ~4.8-5.0 (m, 4H, CH₂OCH₂) , ~9.5-10.5 (br s, 1H, NOH) | General oxime and oxetane shifts |

| ¹³C NMR (predicted) | ||

| δ (ppm) | ~70-75 (CH₂OCH₂), ~160-165 (C=NOH) | General oxime and oxetane shifts |

| IR (predicted) | ||

| ν (cm⁻¹) | ~3600 (O-H), ~1665 (C=N), ~945 (N-O) | General oxime characteristics[9] |

Reactivity Profile

The reactivity of this compound is governed by the interplay between the stable oxetane ring and the versatile oxime functional group. The oxetane moiety is generally stable to a range of reagents, although caution should be exercised with strong acids which could induce ring-opening.

Reactions at the Oxime Group

The oxime group is ambidentate, offering two sites for electrophilic attack (N and O atoms).[10]

Alkylation of the oxime can occur on either the oxygen or nitrogen atom, with O-alkylation generally being the major product under basic conditions.[10]

DOT Diagram: Alkylation of this compound

Caption: O- and N-alkylation pathways.

Experimental Protocol: O-Alkylation

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Alkyl halide (e.g., methyl iodide)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 equivalents) and let the reaction warm to room temperature, stirring for 12-16 hours.

-

Quench the reaction carefully with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by column chromatography to isolate the O-alkylated product.

The Beckmann rearrangement converts an oxime to an amide under acidic conditions.[11] For this compound, this would lead to a lactam. However, the acidic conditions required may cause decomposition or ring-opening of the oxetane. Milder reagents such as tosyl chloride or phosphorus pentachloride may be more suitable.[11] The stereochemistry of the oxime (E/Z) determines which group migrates.

DOT Diagram: Beckmann Rearrangement

Caption: Beckmann rearrangement to a lactam.

Experimental Protocol: Beckmann Rearrangement (Mild Conditions)

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 equivalent) in pyridine at 0 °C.

-

Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into ice-water and extract with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the resulting lactam by column chromatography.

Oximes can tautomerize to nitrones, which are 1,3-dipoles and can undergo cycloaddition reactions with dipolarophiles such as alkenes and alkynes to form isoxazolidines and isoxazolines, respectively.[12][13] Alternatively, the oxime can be oxidized in situ to a nitrile oxide, which also participates in [3+2] cycloadditions.[3]

DOT Diagram: 1,3-Dipolar Cycloaddition

References

- 1. rsc.org [rsc.org]

- 2. studylib.net [studylib.net]

- 3. arpgweb.com [arpgweb.com]

- 4. Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. EP2013162B1 - Process for preparing amides from ketoximes - Google Patents [patents.google.com]

- 8. Enantioselective Synthesis of Cyclic Nitrones by Chemoselective Intramolecular Allylic Alkylation of Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. Beckmann Rearrangement [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: The Use of N-Oxetan-3-ylidenehydroxylamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1][2][3] As a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl moieties, the oxetane ring can enhance aqueous solubility, improve metabolic stability, modulate lipophilicity, and alter the basicity of nearby functional groups.[4][5][6] N-Oxetan-3-ylidenehydroxylamine, a derivative of oxetan-3-one, represents a versatile scaffold for further chemical elaboration and offers unique opportunities in drug design.

These application notes provide an overview of the potential uses of this compound, supported by data on related oxetane-containing compounds. Detailed protocols for its synthesis and potential applications are also presented.

Key Applications in Medicinal Chemistry

The incorporation of an oxetane ring, such as the one in this compound, can significantly enhance the drug-like properties of a lead compound. The primary applications stem from its role as a bioisostere and a modulator of physicochemical properties.

1. Bioisosteric Replacement:

The 3-substituted oxetane core is an excellent bioisostere for gem-dimethyl and carbonyl groups. This substitution can lead to improved metabolic stability and solubility while maintaining or improving biological activity.[5][7] The hydroxylamine functionality of this compound offers an additional vector for interaction with biological targets or for linking to other molecular fragments.

2. Improvement of Physicochemical Properties:

-

Solubility and Lipophilicity: The polar nature of the oxetane ring generally leads to an increase in aqueous solubility and a reduction in lipophilicity (LogD), which are often desirable for improving the pharmacokinetic profile of a drug candidate.[1][4][8]

-

Metabolic Stability: Replacement of metabolically labile groups (e.g., gem-dimethyl) with an oxetane can block sites of oxidation by cytochrome P450 enzymes, thereby reducing clearance and increasing the half-life of the compound.[1][6]

-

Basicity (pKa) Modulation: The inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the pKa of adjacent amines, which can be beneficial for reducing hERG liability and improving cell permeability.[1][2]

3. Fragment-Based Drug Discovery (FBDD):

This compound can serve as a valuable fragment in FBDD campaigns. Its low molecular weight, polarity, and three-dimensional character make it an attractive starting point for developing novel inhibitors.[2] The hydroxylamine group provides a convenient handle for fragment elaboration.

Quantitative Data on the Impact of Oxetane Incorporation

The following tables summarize the quantitative effects of incorporating an oxetane moiety into drug candidates, as reported in the literature for analogous compounds.

Table 1: Impact of Oxetane on Physicochemical Properties

| Lead Compound Moiety | Oxetane Replacement | Change in LogD | Change in Aqueous Solubility | Change in pKa (adjacent amine) | Reference |

| gem-dimethyl | 3,3-disubstituted oxetane | Decrease | Increase (4 to >4000-fold) | N/A | [8] |

| Carbonyl | 3-substituted oxetane | Variable | Generally Increased | N/A | [6][7] |

| Tertiary alkylamine | N-oxetanyl amine | -2.6 | N/A | -2.6 units | [1] |

| Phenyl ring | Pyridine with oxetane | >1 unit decrease | N/A | -1.5 units | [1] |

Table 2: Effect of Oxetane on Pharmacokinetic and Safety Parameters

| Parameter | Compound without Oxetane | Compound with Oxetane | Improvement | Reference |

| hERG IC50 | 8.5 µM | > 100 µM | >11-fold | [1] |

| Free Plasma Clearance | High | 10-fold reduction | 10-fold | [1] |

| CYP Inhibition | High | >10-fold reduction | >10-fold | [1] |

| Metabolic Stability (Intrinsic Clearance) | High | Significantly Lower | Improved | [6] |

| MNK1 IC50 | >1 µM | 0.2 µM | >5-fold | [3] |

| IDO1 Potency | Maintained | Maintained | Maintained with improved properties | [3] |

Experimental Protocols

Protocol 1: Synthesis of Oxetan-3-one (Precursor)

This protocol is based on the gold-catalyzed oxidation of propargyl alcohol.[9][10]

Materials:

-

Propargyl alcohol

-

Ph3PAuCl

-

AgOTf

-

3-Methoxycarbonyl-5-bromopyridine N-oxide (oxidant)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

To a solution of propargyl alcohol (1.0 mmol) in DCM (5 mL) in an open flask, add the oxidant (1.2 mmol).

-

In a separate vial, prepare the gold catalyst by mixing Ph3PAuCl (0.025 mmol) and AgOTf (0.025 mmol) in DCM (1 mL) for 5 minutes.

-

Add the catalyst solution to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford oxetan-3-one.

Protocol 2: Synthesis of this compound

Materials:

-

Oxetan-3-one

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve oxetan-3-one (1.0 mmol) in a mixture of ethanol (5 mL) and water (2 mL).

-

Add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Protocol 3: Exemplary Application in Bioisosteric Replacement

This protocol describes a general workflow for evaluating the effect of replacing a carbonyl group with this compound in a hypothetical kinase inhibitor.

Workflow:

-

Synthesis: Synthesize the parent compound containing a carbonyl group and the analog where the carbonyl is replaced by the this compound moiety.

-

In Vitro Kinase Assay:

-

Prepare serial dilutions of both compounds.

-

Perform a kinase activity assay using the target kinase, a suitable substrate, and ATP.

-

Measure the kinase activity (e.g., via phosphorylation of the substrate) at each compound concentration.

-

Determine the IC50 values for both compounds by fitting the data to a dose-response curve.

-

-

Physicochemical Property Measurement:

-

Aqueous Solubility: Determine the thermodynamic solubility of both compounds using a standard shake-flask method and quantify by HPLC or UV-Vis spectroscopy.

-

Lipophilicity (LogD): Measure the LogD at pH 7.4 using a shake-flask method with n-octanol and phosphate-buffered saline.

-

-

Metabolic Stability Assay:

-

Incubate the compounds with human liver microsomes in the presence of NADPH.

-

Measure the disappearance of the parent compound over time using LC-MS/MS.

-

Calculate the in vitro half-life and intrinsic clearance.

-

-

Data Analysis: Compare the IC50, solubility, LogD, and metabolic stability data for the two compounds to evaluate the impact of the bioisosteric replacement.

Visualizations

Caption: Bioisosteric replacement of carbonyl and gem-dimethyl groups with an oxetane moiety.

Caption: General synthetic workflow for this compound.

Caption: Hypothetical modulation of a signaling pathway by an oxetane-containing kinase inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxetan-3-one synthesis [organic-chemistry.org]

- 10. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Applications of N-Oxetan-3-ylidenehydroxylamine in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract